molecular formula C11H16ClNO B7952143 6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride

6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride

Cat. No.: B7952143
M. Wt: 213.70 g/mol
InChI Key: VANKCRQVOCWUPP-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of naphthalene and is characterized by the presence of a methoxy group at the 6th position and an amine group at the 2nd position of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride typically involves the reduction of 6-methoxy-3,4-dihydro-2(1H)-naphthalenone, followed by amination. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The subsequent amination step involves the use of ammonia or an amine source in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as spasmolytic and neuroprotective effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the uptake of neurotransmitters like serotonin (5-HT) and modulate the release of these neurotransmitters from nerve terminals. This modulation can lead to various physiological effects, including spasmolytic and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
  • 6-Methoxy-1-tetralone
  • 6-Methoxy-2-tetralone
  • 6,7-Dimethoxy-1-tetralone

Uniqueness

6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKCRQVOCWUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)[NH3+])C=C1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4003-88-7
Record name 2-Naphthylamine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine hydrochloride

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